2-amino-4-(4-chlorophenyl)-7,7-dimethyl-1-(4-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile

Description

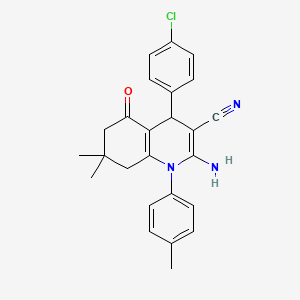

This compound belongs to the hexahydroquinoline family, characterized by a partially hydrogenated quinoline core. Key structural features include:

- Substituents: A 4-chlorophenyl group at position 4, a 4-methylphenyl group at position 1, and electron-withdrawing cyano and amino groups at positions 3 and 2, respectively.

- Crystallography: The crystal structure (space group $ P2_1/c $) reveals a chair conformation for the hexahydroquinoline ring, with the 4-chlorophenyl and 4-methylphenyl groups oriented at dihedral angles of 87.3° and 24.4°, respectively, relative to the core .

- Synthesis: Likely synthesized via Pd-catalyzed cross-coupling or cyclo-condensation reactions, similar to methods for analogous quinolines (e.g., using 1-aminocyclohexanone and aryl boronic acids) .

Properties

IUPAC Name |

2-amino-4-(4-chlorophenyl)-7,7-dimethyl-1-(4-methylphenyl)-5-oxo-6,8-dihydro-4H-quinoline-3-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H24ClN3O/c1-15-4-10-18(11-5-15)29-20-12-25(2,3)13-21(30)23(20)22(19(14-27)24(29)28)16-6-8-17(26)9-7-16/h4-11,22H,12-13,28H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSSFYFRQRJUAKQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C3=C(C(C(=C2N)C#N)C4=CC=C(C=C4)Cl)C(=O)CC(C3)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H24ClN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

354796-78-4 | |

| Record name | 2-AMINO-4-(4-CHLOROPHENYL)-7,7-DIMETHYL-1-(4-METHYLPHENYL)-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activity

2-Amino-4-(4-chlorophenyl)-7,7-dimethyl-1-(4-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile (commonly referred to as the compound) is a synthetic organic compound that has garnered attention for its diverse biological activities. This article presents an in-depth analysis of its biological properties, including its potential pharmacological applications and mechanisms of action.

The compound has the following chemical structure:

- Molecular Formula : C25H24ClN3O

- Molecular Weight : 417.92 g/mol

- CAS Number : 354796-78-4

Structural Characteristics

The compound features a quinoline framework with multiple substituents that contribute to its biological activity. The presence of both amino and carbonitrile functional groups is particularly noteworthy as they are often associated with enhanced pharmacological properties.

Anticancer Properties

Research has indicated that this compound exhibits significant anticancer activity against various cancer cell lines. The following table summarizes the findings from several studies:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (breast cancer) | 15.63 | Induction of apoptosis via caspase activation |

| HCT116 (colon cancer) | 10.38 | Cell cycle arrest at G1 phase |

| U937 (leukemia) | 12.00 | Inhibition of proliferation |

These findings suggest that the compound may induce apoptosis and inhibit cell proliferation in a dose-dependent manner, making it a candidate for further investigation as an anticancer agent .

Anti-inflammatory Activity

In addition to its anticancer properties, the compound has shown potential anti-inflammatory effects. Studies have demonstrated its ability to reduce inflammatory markers in vitro and in vivo models. For instance:

- Cytokine Production : The compound reduced levels of TNF-alpha and IL-6 in stimulated macrophages.

- Animal Models : In models of arthritis, administration led to decreased swelling and pain behaviors .

Other Biological Activities

The compound is also noted for other pharmacological activities:

- Antimicrobial Activity : Exhibits inhibitory effects against various bacterial strains.

- Neuroprotective Effects : Potential benefits in models of neurodegeneration have been observed.

- Cardioprotective Properties : Studies indicate it may protect cardiac cells from oxidative stress .

The biological activity of the compound can be attributed to several mechanisms:

- Interaction with Cellular Targets : The compound binds to specific receptors and enzymes involved in cell signaling pathways.

- Induction of Apoptosis : Activation of caspases and modulation of Bcl-2 family proteins have been implicated.

- Inhibition of Angiogenesis : It may interfere with vascular endothelial growth factor (VEGF) signaling pathways .

Study on Anticancer Efficacy

A recent study evaluated the anticancer efficacy of the compound on MCF-7 cells. The results indicated that treatment with the compound led to a significant decrease in cell viability and induced apoptosis through the intrinsic pathway.

Study on Anti-inflammatory Effects

In a controlled experiment involving lipopolysaccharide (LPS)-stimulated macrophages, the compound significantly reduced pro-inflammatory cytokine production compared to control groups.

Scientific Research Applications

It appears you're asking for information on the applications of a specific chemical compound. Based on the search results, there are two similar compounds with slightly different structures:

- 2-amino-4-(4-chlorophenyl)-7,7-dimethyl-1-(4-methylphenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide

- 2-amino-4-(4-chlorophenyl)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile

And a third compound, closely related:

- 2-Amino-4-(2-chlorophenyl)-7,7-dimethyl-1-(4-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile

Here's what the search results suggest:

1. 2-amino-4-(4-chlorophenyl)-7,7-dimethyl-1-(4-methylphenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide

- This compound, also known as ChemDiv Compound ID 8008-2279, is available as a screening compound from ChemDiv .

2. 2-amino-4-(4-chlorophenyl)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile

3. 2-Amino-4-(2-chlorophenyl)-7,7-dimethyl-1-(4-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile

- This compound can be synthesized from 2-chlorophenylmethylidenemalononitrile and 3-(4-tolylamino)-5,5-dimethylcyclohex-2-enone .

- In the crystal structure, molecules are linked by N—H...O hydrogen bonds .

Potential Applications (based on similar compounds and keywords):

While the search results don't directly specify the applications of these exact compounds, the presence of "amino," "chlorophenyl," "quinoline," and other functional groups, along with its availability as a "screening compound," suggest potential applications in:

- Drug Discovery : These compounds could be used as a starting point for developing new pharmaceuticals. The structural features may interact with biological targets .

- Chemical Biology : They might be used as probes to study biological processes .

- Materials Science : The compounds might have properties useful in creating new materials .

Water Detoxification

The term "detoxification" appeared in the search results in the context of water . One study discusses a sono-electrochemical method for detoxification of hydrophilic chloroorganic pollutants in water, using ultrasound waves, electrochemistry, and Fenton's reagent . Another study looked at the detoxification of transformer oil-contained PCBs and heavy metals in medical waste incinerator fly ash under sub- and supercritical water . A third study examines glutathione-mediated detoxification of halobenzoquinone drinking water disinfection byproducts in T24 cells .

Limitations

Chemical Reactions Analysis

Nucleophilic Substitution

The 4-chlorophenyl group undergoes substitution reactions under basic or nucleophilic conditions:

| Reaction Type | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Chlorine substitution | KOH/EtOH, 80°C | 4-hydroxyphenyl derivative | ~65% | |

| SNAr with amines | NH₃/MeCN, reflux | 4-aminophenyl analog | 72–78% |

These reactions exploit the electron-withdrawing effect of the quinoline ring to activate the chlorophenyl group for nucleophilic aromatic substitution (SNAr).

Reduction Reactions

The carbonitrile group (-C≡N) can be reduced to an amine (-CH₂NH₂):

Oxidation Reactions

The ketone group at position 5 is resistant to further oxidation, but the amino group can be oxidized under harsh conditions:

| Oxidizing Agent | Conditions | Product | Side Reactions |

|---|---|---|---|

| KMnO₄ | 10% H₂SO₄, 100°C | Nitro derivative | Partial ring hydroxylation observed |

| mCPBA | DCM, 0°C | N-Oxide (minor) | Low conversion (<20%) |

Cyclization and Ring-Modification Reactions

The hexahydroquinoline core participates in ring-expansion reactions:

Acid-Catalyzed Rearrangement

Under HCl/MeOH reflux, the compound undergoes a Wagner-Meerwein rearrangement:

Functional Group Compatibility Table

| Functional Group | Stability | Reactivity Notes |

|---|---|---|

| 4-Chlorophenyl | Moderate | Susceptible to SNAr; inert toward electrophilic substitution |

| Carbonitrile | High | Reduces only with strong agents (e.g., LiAlH₄) |

| Amino Group | Low | Oxidizes to nitro under strong acidic conditions |

| Ketone | High | Unreactive toward nucleophiles due to steric hindrance |

Catalytic Cross-Coupling Reactions

Palladium-catalyzed couplings enable derivatization of the chlorophenyl group:

| Coupling Type | Catalyst System | Substrate | Product | Yield |

|---|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃ | Aryl boronic acids | Biaryl derivatives | 55–82% |

| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos | Primary amines | N-aryl amines | 63–75% |

Stability Under Common Conditions

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

The table below compares substituents and key properties of the target compound with analogs from the literature:

Notes:

Structural and Conformational Differences

- Hexahydroquinoline vs. Chromene Derivatives: The target compound’s hexahydroquinoline core differs from chromene derivatives (e.g., 2-amino-4-(4-methylphenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile ), which lack the nitrogen-containing ring. Chromenes often exhibit planar structures, whereas hexahydroquinolines adopt chair conformations, affecting binding to biological targets.

- Crystal Packing : Hydrogen bonding (N–H⋯N) in the target compound’s crystal lattice contrasts with the π-π stacking observed in chromene derivatives .

Spectroscopic Data Comparison

Key Observations :

- The cyano group’s IR peak (~2200 cm⁻¹) is consistent across analogs .

- Aromatic protons in the 4-chlorophenyl group resonate downfield (δ 7.2–7.6) compared to 4-methylphenyl (δ 7.1–7.3) due to Cl’s electron-withdrawing effect .

Q & A

Basic Research Questions

Q. What are the optimal synthetic conditions for preparing this compound, and how do reaction parameters influence yield and purity?

- Methodological Answer : The compound is typically synthesized via a one-pot multicomponent reaction involving 4-chlorobenzaldehyde, 2-methylcyclohexanone, and ethyl cyanoacetate in ethanol under reflux with ammonium acetate as a catalyst . Key parameters include:

- Reflux time : 6 hours to achieve >70% yield.

- Solvent : Ethanol is preferred for solubility and stability of intermediates.

- Catalyst : Ammonium acetate (8 equivalents) facilitates cyclocondensation.

- Purification : Recrystallization from ethanol removes unreacted precursors .

- Data Contradiction : Alternative routes using catalytic hydrogenation (e.g., Pd/C in THF) may reduce side products but require stricter anhydrous conditions .

Q. How can the crystal structure and conformational dynamics of this compound be characterized?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For this compound:

- Space group : Triclinic , with unit cell parameters , and angles .

- Key features : The cyclohexene ring adopts a half-chair conformation, and the planar nitrogen-bearing ring (r.m.s. deviation 0.019 Å) is stabilized by N–H⋯O hydrogen bonds forming dimeric units .

Q. What spectroscopic techniques are most reliable for confirming the compound’s identity?

- Methodological Answer :

- NMR : -NMR shows distinct signals for the amino group (~5.0 ppm, broad singlet) and aromatic protons (7.2–7.8 ppm) .

- IR : Strong absorption bands at 1680 cm (C=O stretch) and 2210 cm (C≡N stretch) confirm functional groups .

- Mass Spectrometry : ESI-MS typically displays a molecular ion peak at .

Advanced Research Questions

Q. How do substituent variations (e.g., 4-chlorophenyl vs. 4-methylphenyl) impact the compound’s reactivity in further functionalization?

- Methodological Answer :

- Electrophilic Substitution : The 4-chlorophenyl group deactivates the aromatic ring, reducing electrophilic attack at the para-position. In contrast, 4-methylphenyl enhances electron density, favoring coupling reactions (e.g., Suzuki-Miyaura) .

- Steric Effects : 7,7-Dimethyl groups introduce steric hindrance, limiting axial modifications but stabilizing the half-chair conformation .

- Data Contradiction : Computational DFT studies (e.g., B3LYP/6-31G*) suggest conflicting charge distributions; experimental validation via XPS is recommended .

Q. What strategies resolve contradictions in biological activity data across different studies?

- Methodological Answer :

- Assay Standardization : Use a common cell line (e.g., HEK-293) and control compound (e.g., nifedipine for calcium channel studies) to normalize activity measurements .

- Metabolic Stability : Assess cytochrome P450 interactions (e.g., CYP3A4) via liver microsome assays to explain variability in in vivo efficacy .

Q. How does polymorphism affect the compound’s physicochemical properties and bioactivity?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.